Obafistat

Description

Overview of Aldo-Keto Reductase Superfamily and its Enzymatic Diversity

The aldo-keto reductase (AKR) superfamily comprises a large group of NAD(P)H-dependent oxidoreductase enzymes found across diverse organisms, including prokaryotes, plants, and animals psu.eduoup.comnih.govdoi.orgnih.gov. These enzymes primarily catalyze the stereospecific reduction of carbonyl groups on a wide range of substrates, converting aldehydes and ketones to their corresponding alcohols nih.govdoi.org. This catalytic activity is crucial for various biological processes, including the biosynthesis and metabolism of steroids, prostaglandins (B1171923), and retinoids, as well as the detoxification of endogenous and exogenous aldehydes and ketones psu.eduoup.comnih.govnih.govresearchgate.netwikipedia.org.

Structurally, AKRs share a common (β/α)8 barrel fold, also known as the TIM-barrel motif, which provides a conserved catalytic mechanism despite considerable variation in the substrate-binding pocket psu.eduoup.comnih.govdoi.orgnih.gov. The superfamily is divided into families and subfamilies based on sequence homology, with members within a family sharing more than 40% sequence identity psu.eduoup.comnih.gov. In humans, there are over 150 annotated AKR enzymes, with the majority of mammalian enzymes belonging to the AKR1 family psu.eduoup.comnih.govnih.gov. The AKR1C subfamily, which includes AKR1C1, AKR1C2, AKR1C3, and AKR1C4, is particularly important in steroid hormone metabolism and shares substantial sequence homology (>84-86%) among its isoforms oup.comfrontiersin.orgnih.gov. Despite this similarity, these isoforms exhibit distinct tissue distribution and substrate specificities, leading to diverse functional roles frontiersin.orgnih.gov.

Physiological and Pathophysiological Significance of AKR1C3

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin (B15479496) F (PGF) synthase, is a multifunctional enzyme with significant roles in both normal physiological processes and disease development researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govsci-hub.se. It is widely expressed in endocrine organs and other tissues researchgate.net.

Physiologically, AKR1C3 is a key enzyme in steroid hormone metabolism, particularly in the prereceptor regulation of steroid hormone action oup.comfrontiersin.orgnih.gov. It catalyzes the NADPH-dependent reduction of various ketosteroids, including the conversion of Δ4-androstene-3,17-dione (a weak androgen precursor) to testosterone (B1683101) (a potent androgen) and estrone (B1671321) (a weak estrogen) to 17β-estradiol (a potent estrogen) oup.comfrontiersin.orgnih.govgoogle.com. This activity influences the local concentrations of active steroid hormones, thereby regulating signaling pathways mediated by androgen, estrogen, and progesterone (B1679170) receptors oup.comfrontiersin.orgnih.gov. AKR1C3 is also involved in the backdoor pathway of dihydrotestosterone (B1667394) (DHT) synthesis google.comnih.gov. Additionally, AKR1C3 functions as a prostaglandin F synthase, catalyzing the conversion of prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) wikipedia.orgfrontiersin.orgnih.govnih.govnih.gov. This activity impacts prostaglandin signaling pathways, which are involved in various cellular processes, including proliferation and differentiation frontiersin.orgnih.govnih.govnih.gov.

The pathophysiological significance of AKR1C3 is largely attributed to its overexpression and altered activity in various diseases, particularly cancers researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govsci-hub.see-century.usreseaprojournals.com. Elevated AKR1C3 expression is observed in many hormone-dependent cancers, such as prostate and breast cancer, and is often correlated with advanced disease stages, increased aggressiveness, and poor prognosis frontiersin.orgnih.govresearchgate.nete-century.usreseaprojournals.com. In prostate cancer, AKR1C3 contributes to the intratumoral synthesis of potent androgens, which can drive tumor growth and contribute to the development of castration-resistant prostate cancer (CRPC) frontiersin.orgnih.govgoogle.comnih.gov. In breast cancer, AKR1C3-catalyzed conversion of estrone to 17β-estradiol and its role in prostaglandin metabolism may promote tumor cell proliferation frontiersin.orgnih.govplos.org. Beyond hormone-dependent cancers, AKR1C3 overexpression has also been linked to other malignancies, including acute myeloid leukemia (AML), and is implicated in the development of resistance to chemotherapy and radiotherapy researchgate.netfrontiersin.orgnih.govnih.govnih.gov. AKR1C3's role in metabolizing certain chemotherapeutic drugs, such as anthracyclines and platinum-based agents, can lead to their inactivation or altered cellular accumulation, contributing to drug resistance nih.gov.

Rationale for Pharmacological Modulation of AKR1C3 in Disease Research

Given the significant involvement of AKR1C3 in the pathogenesis of various diseases, particularly its role in promoting tumor growth, progression, and drug resistance, pharmacological modulation of its activity has emerged as a compelling therapeutic strategy researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govsci-hub.senih.govreseaprojournals.com. Inhibiting AKR1C3 can potentially reduce the intratumoral production of proliferative steroid hormones and prostaglandins, thereby suppressing tumor growth and overcoming mechanisms of resistance to existing therapies frontiersin.orgnih.govnih.govnih.gov.

Targeting AKR1C3 offers potential advantages, especially in CRPC, where it can block multiple pathways of intratumoral androgen synthesis that contribute to resistance to anti-androgen therapies like enzalutamide (B1683756) and abiraterone (B193195) acetate (B1210297) google.comnih.govmdpi.com. By inhibiting AKR1C3, it may be possible to re-sensitize resistant tumors to these drugs frontiersin.orgnih.govnih.govmdpi.com. Similarly, in breast cancer, inhibiting AKR1C3 could reduce estrogen levels and modulate prostaglandin signaling to impede tumor progression frontiersin.orgnih.govplos.org. Furthermore, in the context of chemotherapy resistance in various cancers, inhibiting AKR1C3 could prevent the metabolic inactivation of certain drugs, thereby restoring their cytotoxic efficacy nih.gov.

The development of selective AKR1C3 inhibitors is an active area of research researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govsci-hub.sereseaprojournals.com. Achieving selectivity over other AKR1C isoforms, particularly AKR1C1 and AKR1C2, is crucial to avoid unintended effects on their physiological functions nih.govresearchgate.net. Various structural classes of compounds have been explored as AKR1C3 inhibitors, including non-steroidal anti-inflammatory drugs (NSAIDs), steroids, and natural products frontiersin.orgnih.govreseaprojournals.commdpi.com.

Obafistat is one such compound that has been identified as a potent inhibitor of human AKR1C3. Research indicates that this compound demonstrates potent inhibitory activity against human AKR1C3, with an reported IC50 value of 1.2 nM targetmol.commolnova.commedchemexpress.commedchemexpress.comglpbio.comtargetmol.commedkoo.com. This potent inhibition suggests that this compound can effectively block the enzymatic activity of AKR1C3, thereby interfering with its roles in steroid and prostaglandin metabolism. While detailed research findings specifically on this compound's effects in various disease models are subject to ongoing investigation and may be found in patent literature or specific research publications, its high potency against AKR1C3 positions it as a valuable tool for studying the enzyme's function and as a potential lead compound for therapeutic development aimed at modulating AKR1C3 activity in diseases where it is implicated. The rationale for using compounds like this compound in research is to probe the biological consequences of AKR1C3 inhibition and to evaluate the therapeutic potential of this approach.

Structure

3D Structure

Properties

IUPAC Name |

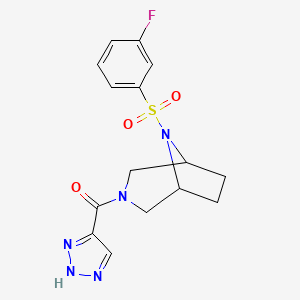

[8-(3-fluorophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-(2H-triazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O3S/c16-10-2-1-3-13(6-10)25(23,24)21-11-4-5-12(21)9-20(8-11)15(22)14-7-17-19-18-14/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFQQVWKRIYYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1N2S(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=NNN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Obafistat: Development and Core Mechanism of Akr1c3 Inhibition

Discovery and Early Characterization of Obafistat

This compound has been identified as a potent inhibitor of aldo-keto reductase AKR1C3. Its chemical structure includes a diazabicyclo[3.2.1]octane core substituted with a fluorophenylsulfonyl group and a triazolyl methanone (B1245722) moiety. nih.govwho.intwho.int The compound's development is documented in patent literature, specifically WO2017202817A1. medchemexpress.commedchemexpress.euglpbio.com Early characterization established this compound's significant inhibitory activity against human AKR1C3. medchemexpress.commedchemexpress.euglpbio.com

Molecular Mechanism of AKR1C3 Inhibition by this compound

AKR1C3 catalyzes the NADPH-dependent reduction of carbonyl substrates. nih.gov This enzyme is involved in the biosynthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), as well as the production of prostaglandin (B15479496) F2α (PGF2α). nih.govnih.gov By inhibiting AKR1C3, this compound is expected to block these metabolic pathways. While the precise molecular interactions of this compound with the AKR1C3 enzyme may be detailed in proprietary research or specific publications not immediately available, the general mechanism for AKR1C3 inhibitors often involves binding to the enzyme's active site, potentially interacting with residues critical for substrate binding and hydride transfer from the NADPH cofactor. nih.govnih.gov The ordered bi-bi mechanism of AKR1C3, in the reduction direction, suggests that inhibitors can form complexes with the enzyme in the presence of either NADPH (competitive) or NADP+ (uncompetitive). nih.gov

Inhibitory Potency and Selectivity Profile of this compound against AKR Isoforms

This compound is characterized by its potent inhibitory activity against human AKR1C3, with a reported IC50 value of 1.2 nM. medchemexpress.commedchemexpress.euglpbio.com Achieving selectivity among the AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) is crucial in developing therapeutic agents, as these isoforms share high sequence identity (over 86%) but have distinct roles in steroid and prostaglandin metabolism. nih.gov Inhibition of AKR1C1 and AKR1C2, for instance, could lead to undesirable effects due to their involvement in the inactivation of dihydrotestosterone. nih.gov While specific comprehensive selectivity data for this compound across all AKR isoforms were not extensively detailed in the immediate search results, the emphasis on AKR1C3 as its primary target and the reporting of a low nanomolar IC50 value for AKR1C3 suggest a degree of selectivity. medchemexpress.commedchemexpress.euglpbio.com The development of selective AKR1C3 inhibitors is a recognized challenge, and compounds are typically screened against other AKR1C isoforms to assess their selectivity profile. nih.gov

Table 1: Inhibitory Potency of this compound against Human AKR1C3

| Enzyme | IC50 (nM) |

| Human AKR1C3 | 1.2 |

Preclinical Research Methodologies and Findings on Obafistat

In Vitro Studies Elucidating Obafistat's Biological Effects

In vitro studies are fundamental in the preclinical assessment of a compound, providing insights into its direct interactions with biological targets and its effects on cells in a controlled environment.

Enzyme Activity Assays and Inhibition Kinetics.

Enzyme activity assays are crucial for determining the potency and specificity of an inhibitor against its target enzyme. For this compound, a primary focus of in vitro research has been its inhibitory activity against human AKR1C3. These assays typically measure the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor. AKR1C3 utilizes NADPH as a cofactor to reduce carbonyl-containing substrates. nih.govmedchemexpress.commedchemexpress.eu Enzyme activity can be monitored by observing the change in absorbance or fluorescence as the substrate is converted or the cofactor is oxidized/reduced. medchemexpress.eunih.gov

Studies have shown that this compound is a potent inhibitor of human AKR1C3. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. This compound has been reported to have an IC50 of 1.2 nM for human AKR1C3. medchemexpress.eunih.govnih.gov This low nanomolar value indicates high potency against the target enzyme in vitro.

Various substrates and assay methodologies can be employed to assess AKR1C3 activity and inhibition, including artificial substrates like 2-(4-chlorobenzylidene)cyclopentanone (B10840900) (CBCP-one) or physiological substrates such as Δ4-androstene-3,17-dione. medchemexpress.commedchemexpress.eu The specific kinetic parameters (e.g., Km, kcat, Ki) can be determined to further characterize the nature of the inhibition (e.g., competitive, non-competitive). While the IC50 value for this compound against AKR1C3 is available, detailed inhibition kinetics data (like Ki) and a comprehensive comparison across different substrates were not specifically found in the provided search results.

Data Table: this compound Potency against Human AKR1C3

| Enzyme Target | Species | Assay Type | IC50 (nM) | Reference |

| Aldo-keto reductase AKR1C3 | Human | Enzyme Activity Assay | 1.2 | medchemexpress.eunih.govnih.gov |

Cell-Based Phenotypic Assays in Disease Models.

Cell-based phenotypic assays are used to evaluate the effect of a compound on cellular behavior and function in models relevant to a disease. Given AKR1C3's role in various cancers, it is expected that this compound would be evaluated in cancer cell lines. AKR1C3 is involved in the production of steroid hormones like testosterone (B1683101) and prostaglandins (B1171923), which can promote cancer cell proliferation. nih.govnih.gov Inhibiting AKR1C3 could potentially reduce the levels of these proliferative signals or impact other AKR1C3-mediated processes in cancer cells.

Molecular Pathway Modulation in Cellular Systems.

Beyond direct enzyme inhibition, understanding how this compound modulates molecular pathways in cellular systems is important. AKR1C3's enzymatic activity impacts downstream signaling related to steroid hormone receptors (like the androgen receptor in prostate cancer) and prostaglandin (B15479496) receptors. nih.govnih.govmedchemexpress.com Inhibition of AKR1C3 by this compound is expected to alter the metabolic flux of its substrates, thereby potentially affecting these downstream pathways.

For instance, in prostate cancer cells where AKR1C3 converts Δ4-androstene-3,17-dione to testosterone, this compound could reduce intracellular testosterone levels, impacting androgen receptor signaling. medchemexpress.comnih.gov Similarly, by inhibiting the reduction of prostaglandin precursors, this compound might alter the balance of pro- and anti-proliferative prostaglandins. nih.govnih.gov

However, specific experimental data detailing the comprehensive molecular pathway modulation induced by this compound in relevant cellular models (e.g., changes in gene expression, protein phosphorylation, or metabolite levels downstream of AKR1C3 inhibition) were not found in the provided search results. Research in this area would typically involve techniques such as Western blotting, qPCR, transcriptomics, or metabolomics performed on cells treated with this compound.

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how modifications to a compound's chemical structure affect its biological activity. This knowledge guides the rational design of more potent, selective, and otherwise improved drug candidates.

Identification of Structural Determinants for AKR1C3 Potency and Selectivity.

Understanding the structural determinants for potent and selective AKR1C3 inhibition involves studying the interaction of inhibitors, including this compound, with the enzyme's active site. Crystal structures of AKR1C3 bound to inhibitors provide valuable insights into these interactions, revealing key residues involved in binding and the specific chemical features of the inhibitor that contribute to potency and selectivity. nih.govnih.gov

The AKR1C3 active site contains a binding pocket that accommodates substrates and inhibitors. Interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking can contribute to the binding affinity. nih.govnih.govmedchemexpress.com For other AKR1C3 inhibitors, studies have highlighted the importance of features like carboxylic acid groups interacting with the oxyanion site and the fit of lipophilic portions of the molecule within specific pockets of the enzyme's active site. nih.govnih.gov Docking simulations can also predict the binding mode and interactions of a ligand within the active site. medchemexpress.com

While the chemical structure of this compound is known (C₁₅H₁₆FN₅O₃S) medchemexpress.eu, specific details from published SAR studies focused on identifying the critical structural determinants of this compound for its high potency and selectivity towards AKR1C3, including data from co-crystal structures or detailed docking analyses of this compound with AKR1C3, were not present in the provided search results. Such studies would typically involve synthesizing and testing a series of related compounds with small structural variations to understand the contribution of each part of the molecule to its inhibitory activity and selectivity profile against other AKR enzymes (AKR1C1, AKR1C2, AKR1C4).

Rational Design and Synthesis of this compound Analogues.

Rational drug design involves using structural and biological information to design and synthesize new compounds with improved properties. Based on SAR studies, medicinal chemists can design analogues of a lead compound like this compound with the aim of enhancing potency, improving selectivity, modulating pharmacokinetic properties, or reducing potential off-target effects.

The synthesis of this compound or its analogues would involve specific chemical reaction sequences to construct the molecule's scaffold and introduce the necessary functional groups. While the concept of designing and synthesizing analogues is a standard part of preclinical drug development and is mentioned in the context of optimizing AKR1C3 inhibitors medchemexpress.com, specific details regarding the rational design strategy employed for this compound itself or the synthetic routes developed for this compound and its analogues were not found within the scope of the provided search results. Research in this area would typically be detailed in medicinal chemistry publications or patent applications.

In Vivo Studies Using Preclinical Animal Models

Preclinical in vivo investigations are crucial for understanding the biological activity and potential therapeutic utility of drug candidates in a complex living system. For this compound, these studies have largely centered on models relevant to AKR1C3-driven malignancies.

Development and Validation of Relevant Disease Models for AKR1C3 Research.

Relevant preclinical animal models have been developed and validated to study diseases characterized by elevated AKR1C3 expression. Patient-derived xenograft (PDX) models in immune-deficient mice have been extensively utilized, particularly for hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL). These models involve implanting tumor tissue or cells from patients directly into mice, aiming to recapitulate the heterogeneity and characteristics of human tumors researchgate.netaacrjournals.orgnih.gov. PDX models for hepatocellular carcinoma (HCC) have also been employed to evaluate AKR1C3-targeted therapies frontiersin.orgascentawits.com. Additionally, an orthotopic HepG2 mouse model, where human liver cancer cells are implanted into the liver of mice, has been used ascentawits.com. For research into prostate cancer, LNCaP xenografts in mice have served as a model to investigate the role of AKR1C3 nih.gov. These models are considered relevant as they often maintain the AKR1C3 expression patterns observed in human tumors, providing a suitable platform to assess the activity of AKR1C3-activated prodrugs like this compound aacrjournals.orgnih.gov.

Assessment of Pharmacological Efficacy in Animal Systems.

The pharmacological efficacy of this compound (OBI-3424/TH3424) has been assessed in these preclinical animal models through various endpoints. In T-ALL PDX models, a key measure of efficacy has been the prolongation of event-free survival (EFS) in treated mice compared to control groups aacrjournals.orgnih.gov. Significant delays in disease progression and observable disease regression have been reported in a high percentage of PDXs treated with OBI-3424 aacrjournals.orgnih.gov. The reduction of bone marrow infiltration by leukemia cells is another critical parameter used to evaluate the effectiveness of this compound in T-ALL models researchgate.netaacrjournals.orgnih.gov. In an orthotopic HepG2 mouse model of liver cancer, TH3424 demonstrated superior efficacy compared to Sorafenib, with some treated mice achieving tumor-free status ascentawits.com.

Table 1: Summary of this compound Efficacy in Preclinical Models

| Model Type | Disease | Key Efficacy Endpoints | Representative Findings | Source |

| Patient-Derived Xenografts | T-ALL | Event-Free Survival (EFS), Disease Regression, Bone Marrow Infiltration | Significant prolongation of EFS, disease regression in a high percentage of PDXs, significant reduction in bone marrow infiltration. | researchgate.netaacrjournals.orgnih.gov |

| Orthotopic Mouse Model | Liver Cancer (HepG2) | Tumor Growth, Tumor-Free Status | Better efficacy than Sorafenib, achievement of tumor-free status in some mice. | ascentawits.com |

Biomarker Identification and Translational Research in Preclinical Models.

AKR1C3 expression has been identified as a crucial biomarker in preclinical studies of this compound. High levels of AKR1C3 expression in preclinical models, particularly in T-ALL and HCC, correlate with the efficacy of this compound, supporting its mechanism of action as an AKR1C3-activated prodrug researchgate.netaacrjournals.orgnih.govfrontiersin.org. Studies have shown that AKR1C3 mRNA and protein expression are significantly higher in T-ALL compared to B-ALL and most normal human tissues aacrjournals.orgnih.gov. This differential expression pattern highlights AKR1C3 as a potential predictive biomarker for response to this compound. Elevated AKR1C3 expression has also been linked to poor prognosis and resistance to standard therapies in other cancers like HCC and chronic myeloid leukemia (CML), further emphasizing its role as a relevant biomarker frontiersin.org. In prostate cancer, increased AKR1C3 expression has been correlated with higher Gleason scores, suggesting its potential as a biomarker for disease progression nih.gov. The strong correlation between AKR1C3 expression and this compound efficacy in preclinical models provides a rationale for pursuing a biomarker-driven clinical trial strategy, aiming to identify patients most likely to benefit from treatment aacrjournals.orgnih.gov. Translational research efforts have also included cross-species pharmacokinetic comparisons to help predict human exposure based on data from mice and non-human primates nih.gov.

Table 2: AKR1C3 as a Biomarker in Preclinical Research

| Disease Context | AKR1C3 Expression Level | Association with this compound Efficacy | Translational Relevance | Source |

| T-ALL | High | Correlates with efficacy | Potential predictive biomarker for patient selection. | researchgate.netaacrjournals.orgnih.govfrontiersin.org |

| HCC | Elevated | Associated with efficacy | Potential predictive biomarker. | frontiersin.orgascentawits.com |

| Prostate Cancer | Increased with GS | Not directly linked to this compound in snippets | Potential biomarker for disease progression. | nih.gov |

| HCC and CML (Drug Resistance) | High | Associated with resistance to other drugs | Implies AKR1C3 targeting could overcome resistance. | frontiersin.org |

Academic Investigations into Therapeutic Applications of Akr1c3 Modulation with Obafistat

Oncology Research Applications

AKR1C3 plays multifaceted roles in the development and progression of various cancers, making it an attractive target for therapeutic intervention. frontiersin.orgresearchgate.netnih.gov Research into Obafistat has focused on its potential to inhibit AKR1C3 activity in the context of oncology.

Role of AKR1C3 in Cancer Pathogenesis and Chemoresistance Mechanisms.

AKR1C3 contributes to cancer pathogenesis through several mechanisms. It is involved in the biosynthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which activate androgen receptor (AR) signaling and promote tumor growth in hormone-dependent cancers such as prostate cancer. frontiersin.orgfoodandnutritionresearch.netfrontiersin.org In breast cancer, AKR1C3 can convert estrone (B1671321) to the more potent estrogen 17β-estradiol and is involved in prostaglandin (B15479496) metabolism, potentially generating proliferative signals. frontiersin.orgnih.govfrontiersin.org

Furthermore, AKR1C3 is implicated in chemoresistance across various cancer types. It can metabolize and inactivate certain cytotoxic drugs, such as anthracyclines like doxorubicin. mdpi.com Elevated levels of AKR1C3 have been observed in drug-resistant cancer cells and are associated with reduced sensitivity to chemotherapy agents like cisplatin (B142131) and paclitaxel. frontiersin.orgmdpi.com AKR1C3's role in regulating reactive oxygen species (ROS) levels and activating signaling pathways like AKT and MAPK also contributes to its involvement in chemoresistance. frontiersin.orgoncotarget.com

Preclinical Efficacy of this compound in Various Cancer Cell Lines and Xenograft Models.

Preclinical studies have investigated the efficacy of this compound in inhibiting cancer cell growth and survival by targeting AKR1C3. While specific detailed data tables for this compound's efficacy across a wide range of cell lines and xenograft models were not extensively available in the search results, the compound is recognized as a potent AKR1C3 inhibitor being explored for its potential in oncology. medchemexpress.commedchemexpress.comglpbio.commedchemexpress.commedchemexpress.eu

Research on AKR1C3 inhibitors in general, including compounds structurally related or with similar mechanisms to this compound, provides context for the potential preclinical efficacy. Studies using AKR1C3 inhibitors have shown antiproliferative effects in castration-resistant prostate cancer (CRPC) cell models. nih.gov Inhibition of AKR1C3 has also been explored to restore sensitivity to chemotherapy in resistant cancer cell lines, such as doxorubicin-resistant breast cancer cells. medchemexpress.com

Preclinical cancer models, including in vitro cell lines and human xenografts, are valuable tools for evaluating the potential of new therapeutic agents like AKR1C3 inhibitors. nih.govnih.gov Studies using these models are crucial for understanding the impact of this compound on tumor growth and progression.

Synergistic Effects of this compound with Established or Investigational Anti-Cancer Agents.

Given AKR1C3's role in chemoresistance, investigating the synergistic effects of AKR1C3 inhibitors like this compound in combination with other anti-cancer agents is a key area of research. Inhibiting AKR1C3 could potentially overcome resistance mechanisms and enhance the effectiveness of existing therapies.

Research with other AKR1C3 inhibitors has demonstrated synergistic effects in combination with chemotherapy drugs. For instance, combining AKR1C3 inhibitors with cisplatin has shown potential to enhance sensitivity in certain cancer cells. frontiersin.org Similarly, combining AKR1C3 inhibitors with abiraterone (B193195) or enzalutamide (B1683756) has been explored in CRPC models to potentially improve efficacy and address resistance. nih.govgoogle.com The rationale is that by blocking AKR1C3-mediated androgen synthesis or drug inactivation, the effectiveness of hormone therapies or cytotoxic agents can be augmented. foodandnutritionresearch.netgoogle.com

While specific synergistic study data for this compound were not prominently featured, the known mechanisms of AKR1C3 and the observed synergies with other inhibitors suggest that this compound holds potential for similar combination strategies in oncology research.

Metabolic Disorder Research Applications

Beyond oncology, AKR1C3's involvement in metabolic pathways suggests potential research applications for its modulation in metabolic disorders. researchgate.netoup.com

Involvement of AKR1C3 in Specific Metabolic Pathways.

AKR1C3 is involved in the metabolism of steroid hormones, including androgens, estrogens, and progestins. frontiersin.orgoup.commdpi.comfrontiersin.orgmdpi.com It functions as a 17β-hydroxysteroid dehydrogenase, catalyzing the reduction of 17-ketosteroids, and also possesses 3-keto and 20-ketosteroid reductase activities. nih.govmdpi.comfrontiersin.orgmdpi.com This enzymatic activity influences the local concentrations of active steroid hormones, which are critical regulators of various metabolic processes. mdpi.com

Additionally, AKR1C3 acts as a prostaglandin F synthase, converting prostaglandin precursors like PGH2 and PGD2 into PGF2α and 9α,11β-PGF2, respectively. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov Prostaglandins (B1171923) are lipid mediators involved in numerous physiological and pathological processes, including inflammation and metabolic signaling. frontiersin.orgfrontiersin.orgnih.gov

The involvement of AKR1C3 in these pathways suggests potential links to metabolic dysregulation, although the precise mechanisms and the extent of its contribution to specific metabolic disorders are areas of ongoing research. researchgate.netoup.com

Experimental Evaluation of this compound in Preclinical Models of Metabolic Dysregulation.

Research into the role of AKR1C3 in metabolic disorders has led to the investigation of AKR1C3 inhibitors in preclinical models. AKR1C3 inhibition has been proposed as a potential therapeutic strategy for conditions like endometriosis and polycystic ovary syndrome (PCOS), which involve altered steroid metabolism and inflammation. oup.comnih.gov

Studies involving AKR1C3 inhibitors in healthy women have shown effects on androgen metabolism, specifically increasing circulating concentrations of the inactive androgen metabolite androsterone (B159326). oup.comnih.gov This indicates that AKR1C3 inhibition can modulate steroid metabolic pathways in vivo. oup.com

While specific detailed experimental data on this compound in preclinical models of metabolic dysregulation were not extensively found, the compound's potent AKR1C3 inhibitory activity makes it a relevant tool for investigating the role of AKR1C3 in these conditions and evaluating the therapeutic potential of its inhibition. medchemexpress.comtargetmol.commedchemexpress.comglpbio.com Further research utilizing this compound in appropriate preclinical models is needed to fully elucidate its effects on metabolic pathways and its potential in treating metabolic disorders.

Other Emerging Research Areas for AKR1C3 Inhibition

Beyond its prominent role in cancer, AKR1C3 is also being investigated in other emerging research areas. AKR1C3 is postulated to be involved in the metabolism of androgens, progesterone (B1679170), and estrogens, suggesting potential therapeutic applications in conditions related to steroid hormone imbalance. nih.govnih.gov

Research has proposed AKR1C3 inhibition as a potential treatment strategy for conditions such as endometriosis and polycystic ovary syndrome (PCOS). nih.govnih.gov A Phase 1 study involving a selective AKR1C3 inhibitor (BAY1128688) in healthy women explored its effects on androgen metabolism and ovarian function. The study observed dose-dependent increases in circulating levels of the inactive androgen metabolite androsterone, with minor increases in etiocholanolone (B196237) and dihydrotestosterone. nih.govnih.gov Importantly, this study reported no concomitant changes in serum 17β-estradiol and progesterone levels, and menstrual cyclicity and ovarian function were not altered by the treatment over the study period. nih.govnih.gov Serum androsterone was identified as a potential response biomarker for AKR1C3 inhibitor treatment in women. nih.govnih.gov

This research highlights the broader implications of AKR1C3 inhibition in modulating steroid metabolism and points towards potential therapeutic avenues beyond oncology. While the specific involvement of this compound in these particular emerging areas is not detailed in the provided search results, its potent AKR1C3 inhibitory activity makes it a relevant compound for investigation in these fields as well. The study on BAY1128688 provides valuable insights into the potential metabolic effects and biomarker identification relevant to any potent AKR1C3 inhibitor, including this compound.

Here is a summary of findings from the Phase 1 study on BAY1128688 related to steroid metabolism:

| Steroid Analyzed | Effect of AKR1C3 Inhibition (BAY1128688) |

| Androsterone | Substantial, dose-dependent increase |

| Etiocholanolone | Minor increase |

| Dihydrotestosterone | Minor increase |

| 17β-estradiol | No concomitant change |

| Progesterone | No concomitant change |

Source: Based on findings from the Phase 1 study on BAY1128688. nih.govnih.gov

The investigation into AKR1C3 inhibition for conditions like endometriosis and PCOS represents an emerging area of research, expanding the potential therapeutic landscape for compounds that modulate AKR1C3 activity.

Advanced Methodological Approaches in Obafistat Research

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions.

Computational chemistry and molecular modeling play a crucial role in understanding how Obafistat interacts with its target enzyme, AKR1C3. These methods allow researchers to simulate the binding process and analyze the specific interactions between the ligand (this compound) and the protein (AKR1C3). Techniques such as molecular docking are commonly used in target-based modeling to predict the binding pose and affinity of a ligand to a protein target reseaprojournals.comnih.gov. Molecular dynamics simulations can further assess the stability of the ligand-target complex over time reseaprojournals.com. These in silico approaches provide insights into the key residues involved in binding and the structural features of this compound that contribute to its potent inhibitory activity against AKR1C3. Studies have investigated the potential effects of various compounds on AKR1C3 using in silico methods, including molecular docking, to evaluate binding energies and assess potential as inhibitors reseaprojournals.comresearchgate.net.

Integration of this compound Research into Drug Discovery and Development Platforms.

The findings from this compound research, including its potent AKR1C3 inhibitory activity and insights gained from computational and experimental studies, are integrated into broader drug discovery and development platforms. This involves leveraging the knowledge about this compound and AKR1C3 to inform the design of new compounds, improve screening strategies, and potentially explore therapeutic applications. The understanding of target-ligand interactions is crucial in this process nih.gov. Integrating ligand-based and structure-based drug discovery strategies, often combined with machine learning techniques, can enhance the prediction of compound bioactivity and aid in the identification of novel therapeutic candidates nih.gov. Research on AKR1C3 inhibitors, including compounds like this compound, contributes to the ongoing efforts to develop targeted therapies for diseases where AKR1C3 plays a significant role, such as certain cancers reseaprojournals.comnih.gov. The development of selective AKR1C3 inhibitors remains an area of active research reseaprojournals.comgoogle.com.

Future Perspectives and Unaddressed Research Questions for Obafistat

Exploration of Underexplored Biological Roles of AKR1C3

AKR1C3 is a multifaceted enzyme known for its roles in steroid hormone metabolism, particularly the synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), and in the metabolism of prostaglandins (B1171923) and reactive aldehydes. bmj.comrcsb.orgresearchgate.net Its overexpression has been implicated in the progression and therapeutic resistance of various cancers, including prostate and breast cancer. bmj.comresearchgate.netupenn.edu

While the role of AKR1C3 in hormone-dependent cancers and resistance to chemotherapy is relatively well-established, its potential involvement in other biological processes and disease states remains an area requiring deeper exploration. Underexplored biological roles could include its impact on immune responses, its function in non-malignant proliferative disorders, or its potential involvement in metabolic pathways beyond steroids and prostaglandins. Further research is needed to fully delineate the breadth of AKR1C3's biological activities and how these might be modulated by inhibitors like Obafistat. Understanding these roles could uncover novel therapeutic applications or provide insights into potential off-target effects.

Development of Advanced this compound Derivatives and Prodrug Strategies

This compound has been identified as a potent AKR1C3 inhibitor with a reported IC₅₀ of 1.2 nM for human AKR1C3. medchemexpress.com While its initial potency is established, the development of advanced derivatives and strategic prodrug approaches represents a significant future direction. Research into AKR1C3 inhibitors has highlighted the need for selective compounds that can differentiate between AKR1C3 and other closely related AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4) to avoid potential off-target effects. upenn.edunih.gov

Future work could focus on synthesizing this compound analogs with improved selectivity profiles, enhanced pharmacokinetic properties, or altered tissue distribution. Additionally, prodrug strategies could be employed to enhance the solubility, stability, or targeted delivery of this compound. While general prodrug approaches have been explored for improving drug properties like oral bioavailability nih.gov, specific research on this compound prodrugs is an area that requires dedicated investigation to optimize its therapeutic index and patient outcomes.

Optimization of Preclinical Models for Enhanced Translational Fidelity

Preclinical studies are fundamental to evaluating the potential efficacy and safety of drug candidates before clinical trials. While AKR1C3 inhibitors have undergone preclinical development, the observation of limited efficacy in some early-phase clinical trials for AKR1C3 inhibitors suggests potential challenges in the translational fidelity of existing preclinical models. researchgate.net

Optimizing preclinical models for this compound research is crucial to better predict clinical responses. This includes developing or refining in vitro models that more accurately mimic the tumor microenvironment, incorporating patient-derived xenografts that retain the characteristics of human tumors, and utilizing genetically engineered mouse models that reflect specific aspects of AKR1C3-driven pathologies. Addressing the limitations of current models, such as their ability to fully recapitulate the complex interplay of AKR1C3 with other cellular pathways and the tumor microenvironment, is essential for improving the predictability of preclinical findings and increasing the success rate of clinical translation.

Integration with Novel Therapeutic Modalities

Given the role of AKR1C3 in therapeutic resistance, integrating this compound with other therapeutic modalities presents a promising avenue for future research. Preclinical studies with other AKR1C3 inhibitors have demonstrated that combining them with existing anti-cancer drugs, such as abiraterone (B193195) or enzalutamide (B1683756), can augment apoptotic cell death in prostate cancer models. rcsb.org

Future research should explore the potential synergistic effects of this compound in combination with a wider range of therapeutic agents, including other targeted therapies, immunotherapies, and conventional chemotherapy regimens. Identifying rational drug combinations based on the underlying mechanisms of AKR1C3-mediated resistance and the specific characteristics of different cancer types or other diseases where AKR1C3 is involved is critical. Investigating the optimal dosing and scheduling of such combinations in preclinical models will be essential before moving to clinical evaluation.

Challenges in Mechanistic Elucidation and Predictive Preclinical Modeling

Despite advances in understanding AKR1C3, challenges remain in fully elucidating its intricate mechanisms of action across different biological contexts and in developing preclinical models that can accurately predict clinical outcomes. AKR1C3's involvement in multiple metabolic pathways and its varied expression levels and roles in different tissues and disease states contribute to this complexity. bmj.comresearchgate.net

Q & A

Q. What is the primary biochemical mechanism of Obafistat, and what experimental approaches are recommended to validate its target specificity in vitro?

this compound is a potent inhibitor of aldo-keto reductase 1C3 (AKR1C3), with an IC50 of 1.2 nM against the human enzyme . To validate target specificity, researchers should:

- Conduct competitive enzyme assays using AKR1C3 and related isoforms (e.g., AKR1C1, AKR1C2) to compare inhibition profiles.

- Employ cellular thermal shift assays (CETSA) to confirm direct target engagement in live cells.

- Use siRNA knockdown or CRISPR-Cas9 KO models to correlate AKR1C3 expression levels with this compound’s efficacy. Reference standards (e.g., flufenamic acid for AKR1C3) and negative controls must be included to rule off-target effects .

Q. What are the standard in vitro assays used to quantify AKR1C3 inhibition by this compound, and how should researchers control for potential assay interference?

- Fluorometric assays measuring NADPH depletion (linked to AKR1C3 activity) are widely used. Ensure substrate (e.g., prostaglandin D2) concentrations are below Km to avoid saturation effects.

- LC-MS-based metabolite quantification provides higher specificity for complex biological matrices.

- Control for interference by:

- Testing this compound’s intrinsic fluorescence at assay wavelengths.

- Including vehicle-only and enzyme-free controls.

- Validating results with orthogonal methods (e.g., radiometric assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings between this compound’s in vitro potency (IC50) and its observed cellular efficacy in cancer models?

Discrepancies may arise from:

- Cellular uptake limitations (e.g., efflux pumps like P-gp). Validate intracellular drug concentrations via LC-MS or isotope-labeled this compound .

- Metabolic instability . Perform microsomal stability assays and compare results across species (human vs. rodent).

- Off-target effects in complex systems . Use phosphoproteomics or RNA-seq to identify unintended signaling perturbations .

- Context-dependent AKR1C3 roles . Stratify cellular models by AKR1C3 expression levels (e.g., qRT-PCR, Western blot) .

Q. What statistical considerations are critical when comparing this compound’s therapeutic effects across multiple preclinical cancer models with varying AKR1C3 expression levels?

- Apply mixed-effects models to account for inter-model variability (e.g., differences in tumor microenvironment, AKR1C3 activity).

- Use Bonferroni correction or false discovery rate (FDR) adjustments for multiple comparisons.

- Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpretation of statistical significance .

Q. How should researchers design dose-response studies to distinguish this compound’s on-target effects from cytotoxicity in primary cell lines?

- Include toxicity controls (e.g., cell viability assays parallel to AKR1C3 activity measurements).

- Use time-resolved assays to differentiate early enzymatic inhibition from late apoptotic effects.

- Validate with rescue experiments (e.g., overexpression of AKR1C3 in resistant lines) .

Data Management and Reproducibility

Q. What methodologies ensure reproducibility when characterizing this compound’s pharmacokinetic parameters across different laboratory settings?

- Standardize bioanalytical protocols (e.g., plasma extraction methods, LC-MS conditions) and share raw data in supplementary files .

- Use inter-laboratory validation with blinded sample exchanges.

- Report confidence intervals for key parameters (e.g., Cmax, AUC) rather than single-point estimates .

Q. How can researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

- Implement QC/QA workflows :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.